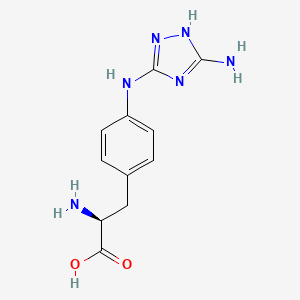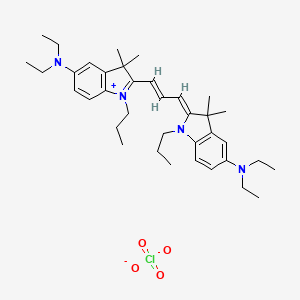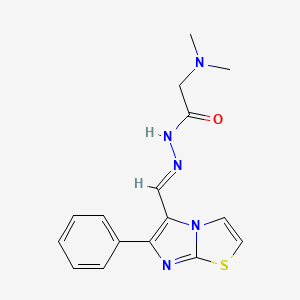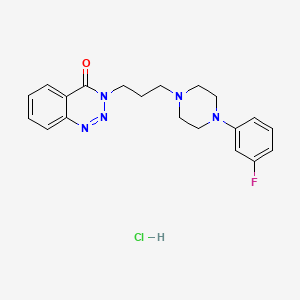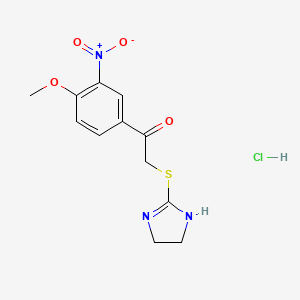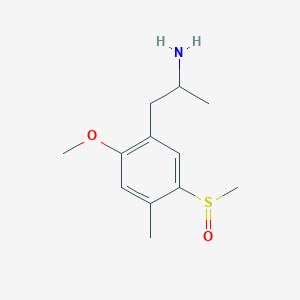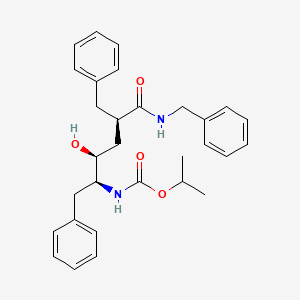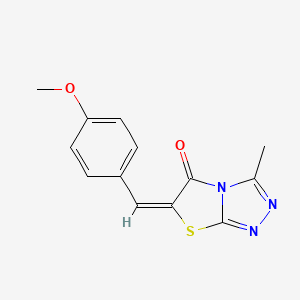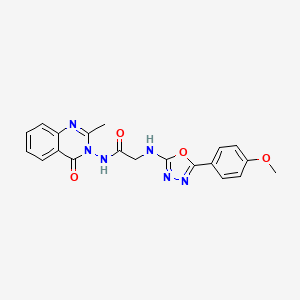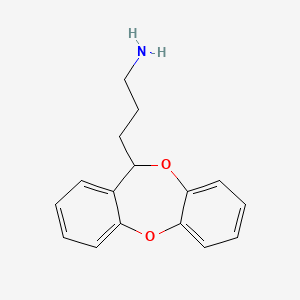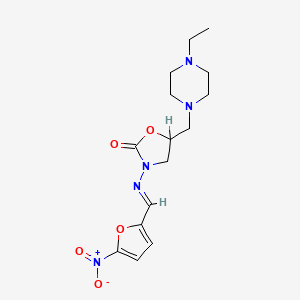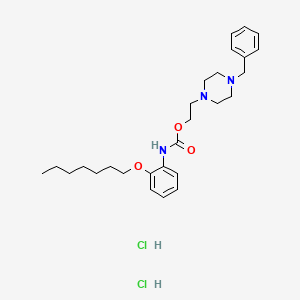
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperazine ring and a heptyloxyphenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the heptyloxyphenyl carbamic acid ester. This can be achieved by reacting heptyloxyphenol with phosgene or a similar carbonylating agent to form the corresponding chloroformate, which is then reacted with an amine to yield the carbamic acid ester.
The next step involves the introduction of the piperazine ring. This can be done by reacting the carbamic acid ester with 1-(phenylmethyl)piperazine under suitable conditions, such as in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The heptyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: A simpler ester with different substituents.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a heptyloxyphenyl group.
Carbamic acid, phenyl-, methyl ester: Another ester with a methyl group instead of a heptyloxyphenyl group.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(phenylmethyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its combination of a heptyloxyphenyl group and a piperazine ring, which confer specific chemical and biological properties. This combination is not commonly found in other carbamic acid esters, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
141312-27-8 |
|---|---|
Molecular Formula |
C27H41Cl2N3O3 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C27H39N3O3.2ClH/c1-2-3-4-5-11-21-32-26-15-10-9-14-25(26)28-27(31)33-22-20-29-16-18-30(19-17-29)23-24-12-7-6-8-13-24;;/h6-10,12-15H,2-5,11,16-23H2,1H3,(H,28,31);2*1H |
InChI Key |
VVUQPOPHBIGRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


